2-Amino-5-phenyl-1,3-selenazol-4(5H)-one
Description
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one is a selenium-containing heterocyclic compound hypothesized to belong to the azolone family. The substitution of oxygen or sulfur with selenium in the heterocyclic ring may alter electronic properties, solubility, and bioactivity due to selenium’s larger atomic radius and polarizability.
Properties
CAS No. |
5533-52-8 |
|---|---|
Molecular Formula |
C9H8N2OSe |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
2-amino-5-phenyl-1,3-selenazol-4-one |
InChI |
InChI=1S/C9H8N2OSe/c10-9-11-8(12)7(13-9)6-4-2-1-3-5-6/h1-5,7H,(H2,10,11,12) |
InChI Key |
LLDROEDZVMBIQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=O)N=C([Se]2)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method might involve the reaction of a phenyl-substituted amine with a selenium-containing reagent under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for such compounds would likely involve optimization of the synthetic route for scalability, including the use of continuous flow reactors and other advanced techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-phenyl-1,3-selenazol-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or other higher oxidation states.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The amino group or the phenyl group can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield selenoxides, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry: As a building block for more complex organoselenium compounds.
Biology: Potential use as a biochemical probe or in the study of selenium’s biological roles.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and anticancer activities.
Industry: Used in the development of advanced materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-phenyl-1,3-selenazol-4(5H)-one would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The selenium atom could play a crucial role in these interactions due to its unique chemical properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Analogues
The following compounds share structural similarities with 2-amino-5-phenyl-1,3-selenazol-4(5H)-one, differing primarily in the heteroatom (O, S, or Se) and substituents:
Table 1: Key Structural and Functional Comparisons
Physicochemical and Pharmacological Differences
Solubility and Stability
- Pemoline : Poor solubility in water and most organic solvents but dissolves in acetic acid . Its stability is enhanced in magnesium complexes, which also exhibit higher radioprotective activity .
- Thiadiazoles: Fluorescence properties in 2-amino-5-(2-hydroxyphenyl)-1,3,4-thiadiazole (TS) are concentration- and solvent-dependent, with dual emission linked to molecular aggregation .
Critical Analysis of Evidence Gaps
The provided evidence lacks direct data on 2-amino-5-phenyl-1,3-selenazol-4(5H)-one, necessitating inferences from oxazole and thiazole analogs. Key gaps include:
Synthetic Methods: No studies describe the synthesis of selenazolone derivatives.
Biological Activity : Selenium’s role in modifying bioactivity remains unexplored.
Solubility/Stability : Predictions based on atomic properties are unverified experimentally.
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